

Spectroscopic Profile of 4-Bromo-6-fluoroquinoline: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-6-fluoroquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-6-fluoroquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.^[1] Due to the limited availability of public experimental spectra, this document presents predicted data, general characteristics, and detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Compound Overview

4-Bromo-6-fluoroquinoline is a disubstituted quinoline with the chemical formula C_9H_5BrFN and a molecular weight of approximately 226.05 g/mol. Its structure, featuring both a bromine and a fluorine atom on the quinoline scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for organic electronics.^[2]

Table 1: General Properties of **4-Bromo-6-fluoroquinoline**

Property	Value	Reference
CAS Number	661463-17-8	
Molecular Formula	C ₉ H ₅ BrFN	
Molecular Weight	226.05 g/mol	
Appearance	Off-white powder	
Melting Point	77 - 78 °C	

Spectroscopic Data

While experimental spectra for **4-Bromo-6-fluoroquinoline** are not readily available in public databases, the following sections detail the expected spectral characteristics and present predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Bromo-6-fluoroquinoline**. The ¹H and ¹³C NMR spectra will provide detailed information about the hydrogen and carbon environments within the molecule.

Expected ¹H NMR Characteristics:

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine substituents.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and their position within the quinoline ring system. Carbons bonded to bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable.

Table 2: Predicted ^1H and ^{13}C NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
^1H	Data not publicly available	-	-
^{13}C	Data not publicly available	-	-

Note: The table is a template. Experimental data should be populated upon acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromo-6-fluoroquinoline** is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Bond	Type of Vibration
3100 - 3000	Aromatic C-H	Stretch
1600 - 1450	Aromatic C=C & C=N	Stretch
1250 - 1000	C-F	Stretch
700 - 500	C-Br	Stretch

Note: This table provides expected ranges. Specific peak positions should be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of bromine, the mass spectrum of **4-Bromo-6-fluoroquinoline** will exhibit a characteristic isotopic pattern for the molecular ion peak, with two

peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ^{79}Br and ^{81}Br isotopes.

Table 4: Predicted Mass Spectrometry Data[3]

Adduct	Predicted m/z
$[\text{M}]^+$	224.95839
$[\text{M}+\text{H}]^+$	225.96622
$[\text{M}+\text{Na}]^+$	247.94816

Note: The m/z values are predicted and may vary slightly from experimental results.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Bromo-6-fluoroquinoline**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **4-Bromo-6-fluoroquinoline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing or inversion.
- ^1H NMR Acquisition:
 - Acquire the proton spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is typically employed.

- ^{13}C NMR Acquisition:
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
 - A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid **4-Bromo-6-fluoroquinoline** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

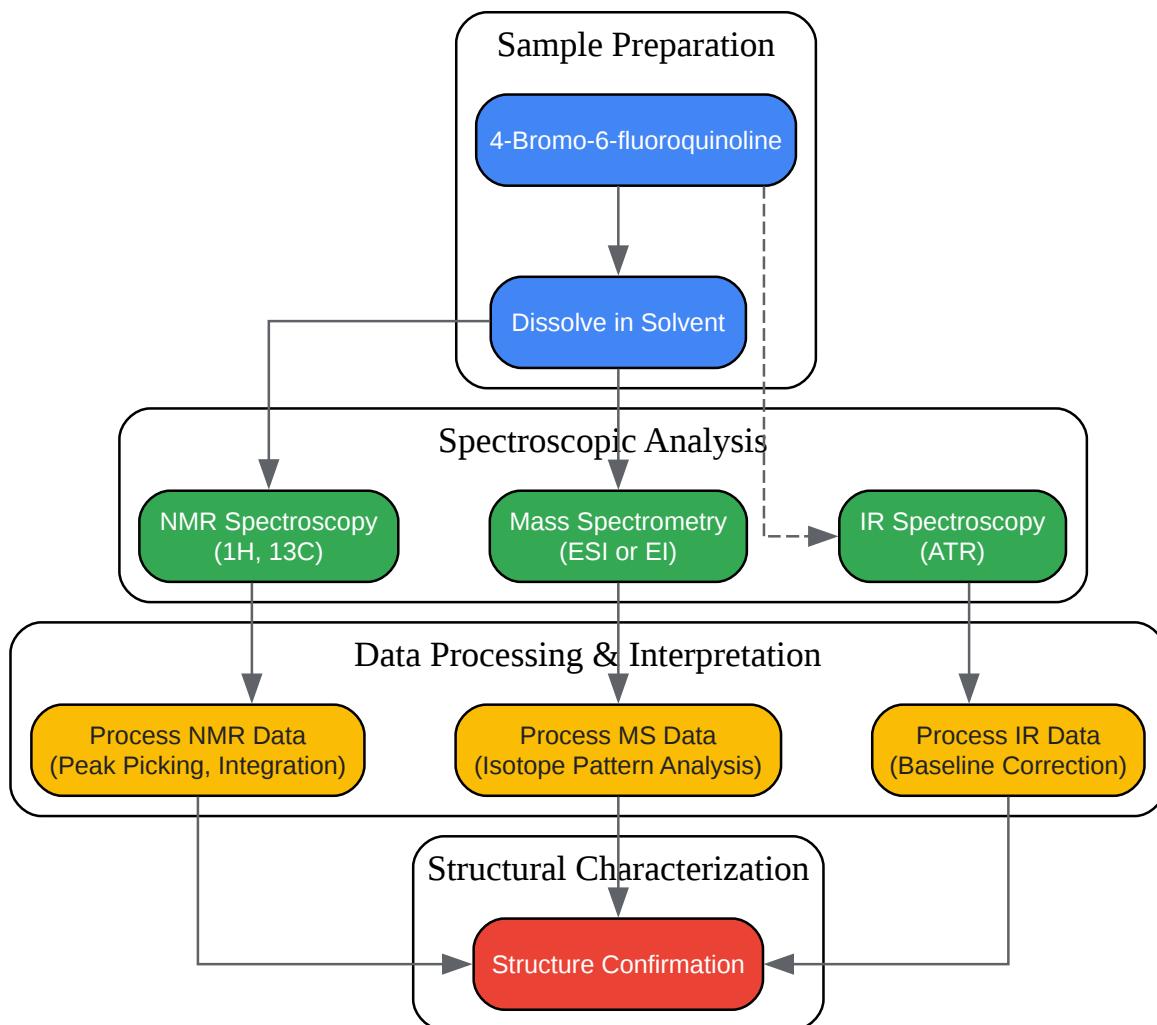
Mass Spectrometry

- Sample Introduction:
 - Prepare a dilute solution of **4-Bromo-6-fluoroquinoline** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization:

- Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
- Mass Analysis:
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - Observe the characteristic isotopic pattern for the molecular ion to confirm the presence of bromine.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **4-Bromo-6-fluoroquinoline**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-6-fluoroquinoline**.

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References

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